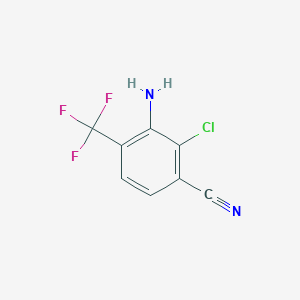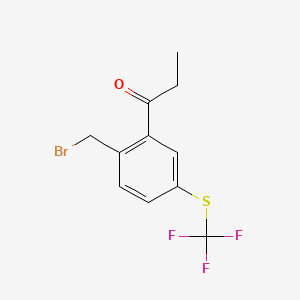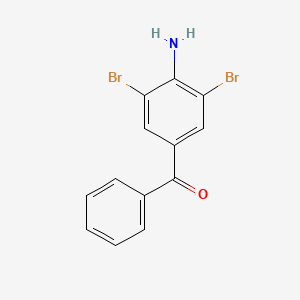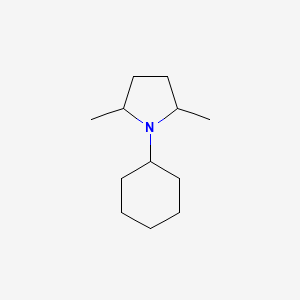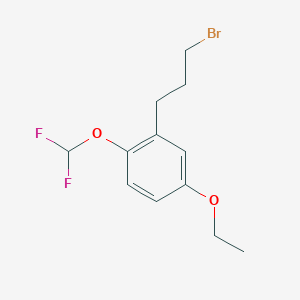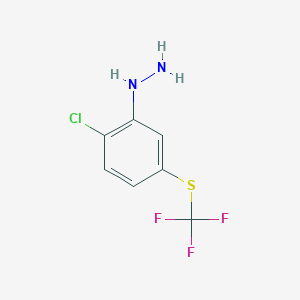![molecular formula C16H22O4 B14064172 Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate CAS No. 101253-70-7](/img/structure/B14064172.png)
Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate is a chemical compound known for its unique structure and properties It consists of two cyclohex-3-en-1-ylmethyl groups attached to an ethanedioate (oxalate) backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate typically involves the reaction of cyclohex-3-en-1-ylmethyl alcohol with ethanedioyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethanedioyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the cyclohexene rings to single bonds, forming cyclohexane derivatives.
Substitution: The ethanedioate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted ethanedioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanedioic acid, bis(3-cyclohexen-1-ylmethyl) ester
- Cyclohexene derivatives with similar functional groups
Uniqueness
Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate is unique due to its specific structure, which allows for distinct chemical reactivity and biological activity. Its combination of cyclohexene rings and ethanedioate backbone provides a versatile platform for various applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
101253-70-7 |
|---|---|
Fórmula molecular |
C16H22O4 |
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
bis(cyclohex-3-en-1-ylmethyl) oxalate |
InChI |
InChI=1S/C16H22O4/c17-15(19-11-13-7-3-1-4-8-13)16(18)20-12-14-9-5-2-6-10-14/h1-3,5,13-14H,4,6-12H2 |
Clave InChI |
RYZAXMNSHFIUDO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC=C1)COC(=O)C(=O)OCC2CCC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


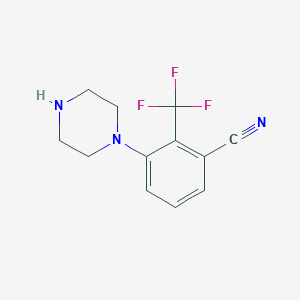
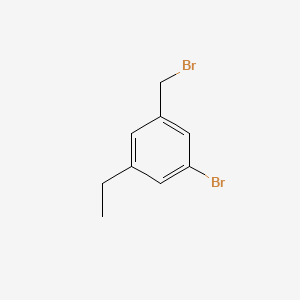

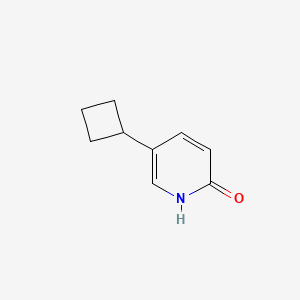
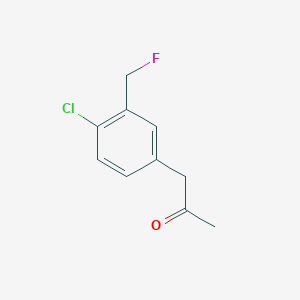
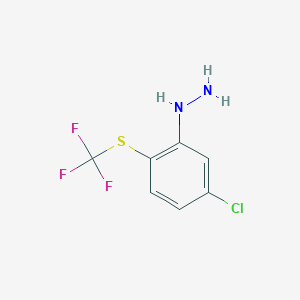
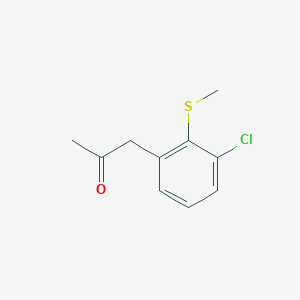
![[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14064130.png)
